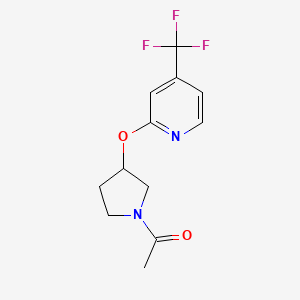
1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the biological activity of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .科学的研究の応用
Synthesis and Characterization
The study of the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines provides insights into the preparation of NNN tridentate ligands, which shows the importance of pyridinyl compounds in developing catalytically active complexes for ethylene reactivity. This research demonstrates the potential of pyridinyl compounds, like the one , in catalysis and materials science, with applications ranging from polymerization to the synthesis of novel materials (Sun et al., 2007).
Hydrogen-bonding Patterns
Research on enaminones, including compounds with pyrrolidin-2-ylidene ethanone structures, highlights the significance of hydrogen bonding in determining molecular structure and stability. These studies are crucial for understanding the molecular interactions and crystal packing, which could influence the design of new compounds with desired physical and chemical properties (Balderson et al., 2007).
Fluorophore-based Research
The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and/or fluorene moieties showcases the application of pyridinyl compounds in the field of fluorescence and materials science. These compounds exhibit strong blue-green fluorescence emission, indicating their potential use in sensors, organic electronics, and as probes in biological systems (Hussein et al., 2019).
Antimicrobial Activity
Studies on the synthesis and antimicrobial activity of pyridine-containing compounds, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, underscore the relevance of these structures in developing new antibacterial and antifungal agents. These findings point to the potential of incorporating the trifluoromethyl pyridinyl motif into molecules designed for combating microbial infections (Salimon et al., 2011).
作用機序
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring and the trifluoromethyl group can interact with various biological targets, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and the trifluoromethyl group may influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
特性
IUPAC Name |
1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-8(18)17-5-3-10(7-17)19-11-6-9(2-4-16-11)12(13,14)15/h2,4,6,10H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIRPGCNLZHCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

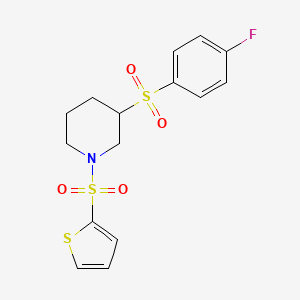
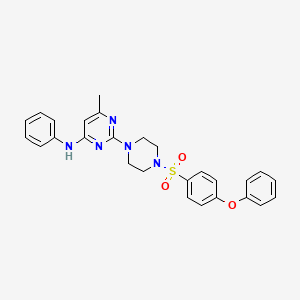

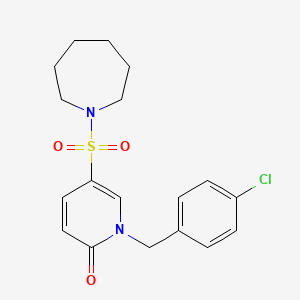
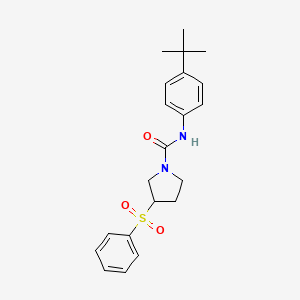
![6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol](/img/structure/B2842070.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)
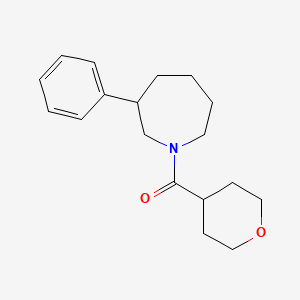
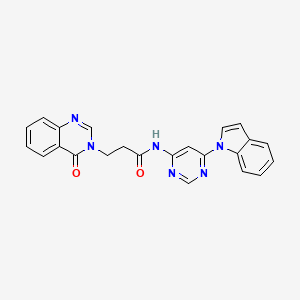
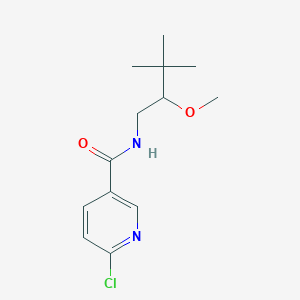
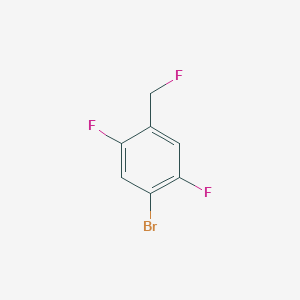
![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)
![8-[(4-Tert-butylphenyl)sulfonyl]-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2842081.png)
![N-cyclohexyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2842083.png)